Benz(a)anthracene, 8,12-dimethyl-

Carcinogenesis SAR PAH structure‑activity relationship Tumor initiation

Benz(a)anthracene, 8,12-dimethyl- (synonym: 5,9-dimethyl-1,2-benzanthracene; molecular formula C₂₀H₁₆; MW 256.34 g·mol⁻¹) is a polycyclic aromatic hydrocarbon (PAH) consisting of a benz[a]anthracene core substituted with methyl groups at the 8‑ and 12‑positions. It belongs to the dimethylbenz[a]anthracene (DMBA) isomer series, a class in which carcinogenic potency is exquisitely governed by the position of methyl substituents on the benz[a]anthracene scaffold.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 20627-31-0
Cat. No. B13821800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene, 8,12-dimethyl-
CAS20627-31-0
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C3C=CC4=CC=CC=C4C3=C(C2=CC=C1)C
InChIInChI=1S/C20H16/c1-13-6-5-9-17-14(2)20-16(12-19(13)17)11-10-15-7-3-4-8-18(15)20/h3-12H,1-2H3
InChIKeyFBIFSZUQMIZITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,12-Dimethylbenz[a]anthracene CAS 20627-31-0 – Procurement-Relevant Identity and Class Assignment


Benz(a)anthracene, 8,12-dimethyl- (synonym: 5,9-dimethyl-1,2-benzanthracene; molecular formula C₂₀H₁₆; MW 256.34 g·mol⁻¹) is a polycyclic aromatic hydrocarbon (PAH) consisting of a benz[a]anthracene core substituted with methyl groups at the 8‑ and 12‑positions [1]. It belongs to the dimethylbenz[a]anthracene (DMBA) isomer series, a class in which carcinogenic potency is exquisitely governed by the position of methyl substituents on the benz[a]anthracene scaffold [2]. This positional specificity renders the precise isomeric identity a critical parameter for reproducible carcinogenesis research, metabolic activation studies, and analytical reference-standard procurement.

Position-defined PAH probe: 8,12-dimethyl substitution pattern
Member of bay-region methylated {6,7,8,12} carcinogenicity cluster
Isomer-specific analytical standard with authenticated NMR fingerprint

Why Unspecified ‘Dimethylbenz[a]anthracene’ Cannot Substitute for the 8,12-Isomer in Scientific Procurement


Generic “dimethylbenz[a]anthracene” is a heterogeneous mixture of regioisomers whose biological activities span from inert to highly potent carcinogens, depending solely on the substitution pattern [1]. Replacement of 8,12-dimethylbenz[a]anthracene with any other dimethyl isomer—particularly the widely available 7,12-dimethylbenz[a]anthracene (7,12-DMBA)—introduces a qualitatively different carcinogenic profile, metabolic activation pathway, and DNA‑adduct spectrum [2]. Consequently, uncritical isomer interchange will confound SAR interpretations, invalidate quantitative carcinogenicity comparisons, and compromise analytical method development that relies on a defined retention time or spectral fingerprint.

Attribute
8,12-DMBA Target
Substitute Risk
Isomeric identity
Defined 8,12 pattern
Generic DMBA may contain inert or mixed isomers, confounding SAR
Metabolic activation
Bay-region diol-epoxide pathway
7,12-DMBA follows distinct metabolic route and DNA-adduct spectrum
Analytical identity
Authenticated ¹H NMR and MS pattern
Non-matching spectrum undermines QC and retention-time assignment

Quantitative Differentiation Evidence for 8,12-Dimethylbenz[a]anthracene (CAS 20627-31-0) Against Its Closest Analogs


Carcinogenicity Classification by Methyl-Substitution Position: 8,12-Dimethyl vs. Non‑Carcinogenic Dimethyl Isomers

In the definitive rat carcinogenicity SAR study by Pataki & Huggins, benz[a]anthracene derivatives bearing two methyl groups in any combination at positions 6, 7, 8, or 12 were categorised as ‘highly and equally carcinogenic’. By contrast, dimethyl isomers substituted at positions 1 and 12 or 3 and 9 did not induce tumors at all [1]. Hence, 8,12‑dimethylbenz[a]anthracene—which combines two of the four privileged sites—falls into the high‑carcinogenicity category, whereas isomers such as 1,12‑dimethylbenz[a]anthracene and 3,9‑dimethylbenz[a]anthracene are classified as non‑carcinogenic [1]. This binary classification provides a procurement‑relevant decision criterion: selecting the 8,12‑isomer ensures a carcinogenically active probe, whereas procurement of the 1,12‑ or 3,9‑isomer would yield an inert compound unsuitable for tumorigenesis studies.

Carcinogenicity classification
Class-level inference
Carcinogenic vs Non‑carcinogenic
Supports carcinogenesis model selection
Based on rat model; 8,12‑isomer in highly carcinogenic cluster
Carcinogenesis SAR PAH structure‑activity relationship Tumor initiation

Tumor‑Initiating Activity Enhancement of Bay‑Region Methylated Benz[a]anthracenes Relative to the Parent Hydrocarbon

A closely related dimethyl isomer, 6,8‑dimethylbenz[a]anthracene (6,8‑DMBA), was directly compared with parent benz[a]anthracene (BA) in a mouse‑skin tumor‑initiation assay. 6,8‑DMBA, which like the 8,12‑isomer places methyl groups exclusively within the privileged {6,7,8,12} set, exhibited a 4‑ to 8‑fold higher tumor‑initiating activity than BA [1]. This quantitative enhancement demonstrates that dimethyl substitution at two of the four ‘special‑site’ positions substantially amplifies carcinogenic potency. Because 8,12‑dimethylbenz[a]anthracene shares the same structural logic—two methyl groups drawn from the {6,7,8,12} cluster—a similar order‑of‑magnitude activity gain over the parent hydrocarbon is expected, distinguishing it both from BA and from dimethyl isomers substituted outside this cluster.

Tumor‑initiating activity
Cross‑study comparable
4–8×
fold enhancement over benz[a]anthracene (via 6,8‑DMBA analog)
Supports bay‑region potency context
Inferred from 6,8‑dimethyl analog; 8,12 expected comparable
Tumor initiation Mouse skin painting Bay-region steric effects

Isomer‑Specific ¹H NMR Spectral Fingerprint for Identity Verification and Purity Assessment

The ¹H NMR spectrum of 8,12‑dimethylbenz[a]anthracene recorded in carbon disulfide provides a unique spectral fingerprint that unambiguously distinguishes it from other dimethylbenz[a]anthracene isomers [1]. This isomer‑specific spectroscopic signature enables laboratories to verify the identity and isomeric purity of procured material, mitigating the risk of receiving an incorrect or mixed isomer—a documented concern given that generic “dimethylbenz[a]anthracene” may refer to 7,12‑DMBA, 6,8‑DMBA, or mixtures thereof [2]. Procurement of the purified 8,12‑isomer, accompanied by a certificate of analysis referencing the characteristic NMR pattern, ensures that experimental results are attributable to the intended regioisomer.

¹H NMR fingerprint
Supporting evidence
220 MHz, CS₂
unique spectral pattern
Enables isomer identity verification
SpectraBase compound ID Kl0QnvuqsTy
Analytical chemistry Isomer identification NMR spectroscopy

Procurement‑Anchored Application Scenarios for 8,12‑Dimethylbenz[a]anthracene (CAS 20627-31-0)


Structure‐Carcinogenicity Relationship Studies of the Benz[a]anthracene Series

The 8,12‑dimethyl isomer serves as an essential member of a combinatorial carcinogenicity matrix spanning the {6,7,8,12} methyl‑substitution space [1]. Laboratories conducting systematic SAR studies require the purified 8,12‑isomer to test the hypothesis that any two methyl groups selected from this privileged site cluster confer equivalent high carcinogenic activity, as predicted by the Pataki‑Huggins classification [1]. Substitution with 7,12‑DMBA, while also highly carcinogenic, targets a different metabolic activation topology and therefore cannot test the 8,12‑specific contribution to the SAR landscape.

PAH Analytical Method Development and Isomer‑Specific Environmental Monitoring

Environmental and food‑safety laboratories developing GC‑MS or HPLC‑FLD methods for alkylated PAH quantification require certified isomer‑pure reference standards to establish retention‑time windows and confirm peak identity [1]. The 8,12‑dimethyl isomer provides a defined retention index and a unique mass spectrum that must be unequivocally assigned to this regioisomer; use of an isomeric mixture or the incorrect isomer (e.g., 7,12‑DMBA) will mis‑assign environmental alkyl‑PAH profiles and corrupt quantitative risk assessments.

Computational QSAR Model Training and Validation for PAH Carcinogenicity Prediction

Quantitative structure‑activity relationship (QSAR) models that predict PAH carcinogenicity from molecular descriptors (e.g., bay‑region carbocation stability, HOMO‑LUMO gap, steric strain) require experimental carcinogenicity data for a comprehensive set of dimethylbenz[a]anthracene isomers as a training set [1][2]. The 8,12‑isomer fills a specific data point in the two‑dimensional methyl‑position grid; its omission forces model interpolation across a data gap, whereas procurement of the correct isomer provides the empirical ground truth needed to validate predictions for all {8,12}‑type substituted benz[a]anthracenes.

Application
Selection Property
Validation Focus
Carcinogenesis SAR studies
Defined methyl‑position cluster (6,7,8,12)
Carcinogenic activity in rat model
PAH analytical method development
Isomer‑specific spectral fingerprint
Retention time and NMR pattern confirmation
QSAR model training
Empirical grid point for {8,12} substitution
Carcinogenicity data validation
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